Bamifylline hydrochloride is a pharmaceutical compound primarily classified as a xanthine derivative. It is known for its bronchodilator properties, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. This compound is often utilized in various formulations to improve airflow in the lungs by relaxing bronchial muscles.
Bamifylline hydrochloride is synthesized from 8-benzyltheophylline, which is a methylxanthine derivative. The compound falls under the category of bronchodilators and is structurally related to other xanthines like theophylline and caffeine. Its chemical formula is C₁₁H₁₅ClN₂O₂, and it is often encountered in its hydrochloride salt form for enhanced solubility and stability in pharmaceutical applications.
Bamifylline hydrochloride can be synthesized through several methods, with the most common involving the reaction of 8-benzyltheophylline with 2-(ethylamino)ethanol in the presence of anhydrous sodium carbonate and a halogenated solvent like 1,2-dichloroethane or xylene.
The molecular structure of bamifylline hydrochloride features a xanthine core with a benzyl group and an ethylamino side chain. Its structural formula can be represented as follows:
Bamifylline hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups.
Bamifylline hydrochloride acts as a bronchodilator primarily through inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within smooth muscle cells of the airways. This increase promotes relaxation of bronchial smooth muscles, thereby facilitating improved airflow.
Bamifylline hydrochloride has several scientific uses:
Bamifylline hydrochloride (C₂₀H₂₈ClN₅O₃; MW 421.92 g/mol) is a xanthine derivative that functions as a selective adenosine A1 receptor antagonist [1] [2] [5]. This pharmacological specificity distinguishes it from non-selective xanthines like theophylline. The compound's affinity profile demonstrates >50-fold selectivity for A1 receptors over A2A, A2B, and A3 subtypes, enabling targeted modulation of adenosine-mediated pathways without broad receptor interference [2] [9].
The clinical significance of A1 receptor blockade was elucidated in a randomized trial during coronary angioplasty, where intravenous bamifylline (5 mg/kg) abolished ischemic preconditioning – a protective mechanism mediated through adenosine receptors. This study confirmed that bamifylline specifically interrupts A1-mediated cardioprotective signaling in humans [9]. The molecular basis of this antagonism involves competitive inhibition of adenosine binding at A1 receptors, which are G-protein coupled receptors that modulate adenylate cyclase activity. Through this antagonism, bamifylline prevents adenosine-induced reductions in cyclic AMP (cAMP) accumulation [1] [9].
Table 1: Adenosine Receptor Binding Profile of Bamifylline Hydrochloride
Receptor Subtype | Affinity (Ki) | Selectivity Ratio | Primary Physiological Effect |
---|---|---|---|
A₁ | 38 nM | 1.0 (Reference) | Bronchoconstriction, cardiac protection |
A₂ₐ | >2,000 nM | >52x lower affinity | Vasodilation, platelet aggregation |
A₂в | >5,000 nM | >130x lower affinity | Pro-inflammatory cytokine release |
A₃ | >10,000 nM | >260x lower affinity | Mast cell degranulation |
Bamifylline belongs to the xanthine chemical class, characterized by a purine-dione core structure (3,7-dihydro-1H-purine-2,6-dione) [1] [5]. Its chemical designation is 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride [1] [5]. The compound's molecular structure features critical modifications that enhance receptor specificity:
Quantitative structure-pharmacokinetics relationship (QSPKR) studies demonstrate that bamifylline's lipophilicity (logD ≈1.71) significantly influences its distribution characteristics [6]. The molecule's polar surface area (81.91 Ų) and rotatable bonds (n=8) contribute to its moderate volume of distribution and clearance patterns observed in pharmacokinetic studies [6]. Compared to theophylline derivatives, bamifylline's structural optimizations yield improved receptor selectivity while retaining the fundamental xanthine pharmacophore responsible for bronchodilatory activity.
Table 2: Structural Comparison of Bamifylline with Reference Xanthines
Compound | Substituent Position | logD | A₁ Selectivity | PDE4 IC₅₀ |
---|---|---|---|---|
Bamifylline | 8-benzyl, 7-[ethyl(2-hydroxyethyl)aminoethyl] | 1.71 | High (Ki=38 nM) | 420 nM |
Theophylline | 1,3-dimethyl | -0.02 | Low (Ki=16,000 nM) | >100,000 nM |
Pentoxifylline | 1-(5-oxohexyl)-3,7-dimethylxanthine | 0.29 | Minimal | 280 µM |
Bamifylline exerts dual mechanisms for respiratory therapeutic effects:
Phosphodiesterase 4 (PDE4) Inhibition: As a xanthine derivative, bamifylline inhibits PDE4 isoenzymes (IC₅₀ ≈420 nM), increasing intracellular cAMP concentrations in airway smooth muscle cells [4] [8]. Elevated cAMP activates protein kinase A (PKA), which phosphorylates key proteins leading to:
These molecular events collectively promote bronchial smooth muscle relaxation and reversal of bronchoconstriction. Clinical studies confirm significant bronchodilation comparable to slow-release theophylline in asthmatic patients [7] [8].
Anti-inflammatory Modulation: Beyond bronchodilation, bamifylline demonstrates clinically relevant anti-inflammatory effects through cAMP-mediated pathways:
Table 3: Mechanisms of Bronchodilation and Anti-Inflammatory Effects
Mechanism | Molecular Target | Biological Consequence | Clinical Effect |
---|---|---|---|
Bronchial smooth muscle relaxation | PDE4 inhibition → ↑cAMP | Reduced Ca²⁺ sensitivity of contractile apparatus | Improved FEV₁, reduced airway resistance |
Inflammatory cell modulation | A1 blockade + PDE4 inhibition → ↓NF-κB | Reduced cytokine production | Decreased airway hyperresponsiveness |
Mast cell stabilization | A1 receptor antagonism | Decreased histamine release | Prevention of bronchospasm triggers |
The combined bronchodilatory and anti-inflammatory actions make bamifylline effective for managing bronchial asthma and COPD, with clinical trials demonstrating significant improvement in pulmonary function parameters and symptom reduction [7] [8]. The drug's mild central respiratory stimulation further enhances ventilation in compromised patients, though to a lesser degree than theophylline [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7